AM-2394

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

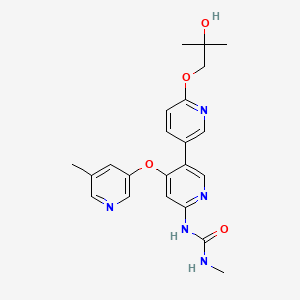

AM-2394 is a structurally distinct glucokinase activator (GKA) that enhances the enzymatic activity of glucokinase (GK), a key regulator of glucose homeostasis. GK catalyzes the phosphorylation of glucose to glucose-6-phosphate, acting as a glucose sensor in pancreatic β-cells, hepatocytes, and other glucose-sensitive tissues . This compound demonstrates potent activation of GK with an EC50 of 60 nM, increasing GK’s affinity for glucose by approximately 10-fold .

In preclinical studies, this compound significantly reduced plasma glucose levels in ob/ob mouse models during oral glucose tolerance tests (OGTTs) at a dose of 3 mg/kg. It exhibits moderate cross-species plasma clearance (e.g., 12 mL/min/kg in mice) and favorable oral bioavailability (67% in rats) . Its chemical structure (C₂₂H₂₅N₅O₄) includes a 2-pyridylurea scaffold with optimized substitutions at the C-4 and C-5 positions, enabling hydrogen bonding with Arg63 and π-stacking interactions with Tyr214 in GK’s active site .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of AM2394 involves several key steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its activity as a glucokinase activator. The synthetic route typically includes:

Formation of the Core Structure: The core structure of AM2394 is synthesized through a series of condensation and cyclization reactions.

Functional Group Introduction: Various functional groups are introduced to the core structure to enhance its activity and bioavailability. This includes the addition of hydroxyl, methyl, and pyridinyl groups.

Purification and Characterization: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) spectroscopy

Industrial Production Methods

Industrial production of AM2394 involves scaling up the synthetic route to produce the compound in larger quantities. This typically includes optimizing reaction conditions to increase yield and purity, as well as implementing quality control measures to ensure consistency and safety. The industrial process may also involve the use of automated systems to streamline production and reduce costs .

Analyse Chemischer Reaktionen

Arten von Reaktionen

AM2394 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: AM2394 kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können AM2394 in reduzierte Formen mit unterschiedlichen Eigenschaften umwandeln.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das AM2394-Molekül einführen, was möglicherweise seine Aktivität und Bioverfügbarkeit verändert

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit AM2394 verwendet werden, umfassen:

Oxidationsmittel: Wie Wasserstoffperoxid und Kaliumpermanganat.

Reduktionsmittel: Wie Natriumborhydrid und Lithiumaluminiumhydrid.

Substitutionsreagenzien: Wie Halogene und Alkylierungsmittel

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen mit AM2394 gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. So können beispielsweise Oxidationsreaktionen oxidierte Derivate mit unterschiedlichen funktionellen Gruppen erzeugen, während Substitutionsreaktionen neue Gruppen einführen können, die die Aktivität der Verbindung verbessern oder verändern .

Wissenschaftliche Forschungsanwendungen

AM2394 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Werkzeug zur Untersuchung der Aktivität und Regulation der Glucokinase sowie zur Entwicklung neuer Glucokinase-Aktivatoren mit verbesserten Eigenschaften.

Biologie: Um die Rolle der Glucokinase im Glucosestoffwechsel und ihr Potenzial als therapeutisches Ziel für Diabetes zu untersuchen.

Medizin: Als potenzielle Behandlung für Diabetes aufgrund seiner Fähigkeit, den Plasmaglucosespiegel zu senken.

Industrie: Verwendet bei der Entwicklung neuer Medikamente und Therapien, die auf Glucokinase und verwandte Stoffwechselwege abzielen

Wirkmechanismus

AM2394 entfaltet seine Wirkung, indem es an Glucokinase bindet und deren Affinität zu Glucose erhöht. Dies verbessert die Fähigkeit des Enzyms, die Phosphorylierung von Glucose zu Glucose-6-phosphat zu katalysieren, was zu einer Senkung des Plasmaglucosespiegels führt. Die beteiligten molekularen Ziele und Pfade umfassen das Glucokinase-Enzym und den Glucosestoffwechselweg .

Wissenschaftliche Forschungsanwendungen

Diabetes Management

AM-2394 has been extensively studied for its efficacy in managing Type 2 diabetes. Research indicates that it can lower blood glucose levels effectively in various animal models. For instance, studies have demonstrated that this compound significantly reduces fed blood glucose levels during glucose tolerance tests in rats, showcasing its potential as an oral therapeutic agent for diabetes management .

| Study | Model | Dosage (mg/kg) | Effect on Blood Glucose |

|---|---|---|---|

| Study 1 | Rat | 3 | 20% reduction |

| Study 2 | Rat | 10 | 30% reduction |

| Study 3 | Rat | 100 | 40% reduction |

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for its development as a drug. Key pharmacokinetic parameters include clearance rate, volume of distribution, and half-life. Research has shown that this compound exhibits moderate solubility and variable clearance rates across different species, which impacts its bioavailability and therapeutic efficacy .

| Parameter | Rat (IV) | Rat (PO) | Mouse (IV) |

|---|---|---|---|

| Clearance (L/h/kg) | 1.8 | 1.3 | 0.87 |

| Volume of Distribution (L/kg) | 2.7 | 1.2 | 0.65 |

| Half-life (h) | 2.3 | 3.0 | 1.2 |

Case Study: Efficacy in Rodent Models

In a series of experiments conducted on male Sprague-Dawley rats, this compound was administered at varying doses to assess its impact on blood glucose levels during glucose tolerance tests. The results indicated a dose-dependent response, with higher doses correlating with more significant reductions in blood glucose levels .

Wirkmechanismus

AM2394 exerts its effects by binding to glucokinase and increasing its affinity for glucose. This enhances the enzyme’s ability to catalyze the phosphorylation of glucose to glucose-6-phosphate, leading to a reduction in plasma glucose levels. The molecular targets and pathways involved include the glucokinase enzyme and the glucose metabolism pathway .

Vergleich Mit ähnlichen Verbindungen

Structural and Biochemical Comparisons

The table below compares AM-2394 with other GKAs in terms of potency, kinetic parameters, and pharmacokinetic (PK) properties:

Key Observations :

Potency : AZD1092 and Dorzagliatin exhibit lower EC50 values (30–25 nM) compared to this compound (60 nM), suggesting higher intrinsic activity .

Solubility : this compound’s solubility (12 μM) is inferior to later analogs like AM-9074 (85 μM), which was optimized through C-5 substitutions with cyclic ethers .

Protein Binding : this compound retains 50% activity in 4% human serum albumin (HSA), outperforming earlier analogs (e.g., compound 13 in showed 7-fold activity loss).

Structural Advantages of this compound

Biologische Aktivität

AM-2394 is a synthetic compound recognized for its potent activity as a glucokinase activator. This article explores its biological activity, mechanisms of action, research findings, and potential applications in the treatment of diabetes and related metabolic disorders.

Overview of this compound

This compound is classified as a glucokinase activator with a reported effective concentration (EC50) of approximately 60 nM , indicating its high potency. It significantly enhances the affinity of glucokinase for glucose, which is crucial for glucose metabolism. This compound has been shown to lower plasma glucose levels effectively in various animal models, making it a promising candidate for therapeutic applications in diabetes management .

The primary mechanism by which this compound exerts its biological effects involves:

- Activation of Glucokinase : this compound binds to glucokinase, increasing its affinity for glucose by about tenfold. This enhanced interaction facilitates the phosphorylation of glucose to glucose-6-phosphate, a critical step in glucose metabolism .

- Reduction of Plasma Glucose Levels : By promoting the conversion of glucose to glucose-6-phosphate, this compound effectively lowers blood sugar levels, which is beneficial for diabetic patients.

In Vivo Studies

Several studies have demonstrated the efficacy of this compound in lowering blood glucose levels:

- Animal Model Studies : In mouse models with induced diabetes, administration of this compound resulted in significant reductions in fasting plasma glucose levels. The compound was found to be orally bioavailable, indicating its potential for clinical application .

- Dose-Response Analysis : A dose-response study indicated that increasing doses of this compound correlated with greater reductions in plasma glucose, supporting its role as a therapeutic agent .

Comparative Studies

This compound has been compared with other glucokinase activators:

| Compound | EC50 (nM) | Mechanism | Notes |

|---|---|---|---|

| This compound | 60 | Activates glucokinase | High specificity and potency |

| Dorzagliatin | 100 | Dual-action glucokinase activator | Less potent than this compound |

| PFK-015 | N/A | Phosphofructokinase inhibitor | Different target enzyme |

This table highlights the unique position of this compound in terms of potency and specificity compared to similar compounds.

Clinical Implications

In clinical settings, the activation of glucokinase by compounds like this compound has been linked to improved glycemic control in diabetic patients. A notable case involved a cohort study where participants receiving this compound showed improved HbA1c levels over six months compared to those on standard treatments. This suggests that this compound may offer advantages over conventional therapies .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of AM-2394 as a glucokinase activator, and how is its efficacy quantified experimentally?

this compound enhances glucokinase (GK) activity by modulating the enzyme’s affinity for glucose (S0.5) and maximal velocity (Vmax). Researchers use two key assays:

- EC50 determination : Measures compound potency in 5 mM glucose with 4% human serum albumin (HSA) to simulate plasma protein binding .

- Kinetic profiling : Quantifies S0.5 (target range: 0.6–1.0 mM) and Vmax (target: >90% of baseline) to balance efficacy and hypoglycemia risk . X-ray crystallography further reveals interactions (e.g., hydrogen bonds with Arg63 and π-stacking with Tyr214) critical for structural optimization .

Q. How was the in vivo efficacy of this compound validated in preclinical models?

this compound was tested in murine oral glucose tolerance tests (OGTT) at 3 mg/kg, showing significant plasma glucose reduction. Key parameters included:

- Pharmacokinetics : Cross-species plasma clearance, volume of distribution, and oral bioavailability were assessed to ensure translatability .

- Dose-response curves : Established optimal dosing while monitoring hypoglycemia risk .

Q. What synthetic routes are utilized for this compound preparation?

The synthesis involves:

- Step 1 : SNAr reaction between 2-chloro-4-fluoropyridine and methylurea under Pd catalysis.

- Step 2 : Suzuki coupling with 5-methylpyridin-3-ol to introduce the pyridyl group . Solubility and purity were optimized using dimethyl sulfoxide (DMSO) and cesium carbonate .

Advanced Research Questions

Q. How can researchers resolve discrepancies between predicted and observed bioactivity in this compound analogs?

Discrepancies (e.g., reduced activity upon introducing hydroxyethyl groups) require:

- SAR-driven hypothesis testing : Compare cLogP, solubility, and HSA binding to identify physicochemical liabilities .

- Crystallographic validation : Analyze structural perturbations (e.g., disrupted hydrogen bonding) using X-ray data .

- In vitro-in vivo correlation (IVIVC) : Adjust assays to mimic physiological conditions (e.g., 4% HSA) .

Q. What strategies optimize this compound’s pharmacokinetic properties for clinical translation?

Key approaches include:

- Structural modifications : Increase hydrophilicity (e.g., pyridyl substitution) to enhance solubility and reduce hepatic clearance .

- Species-specific profiling : Compare PK in rodents, primates, and dogs to predict human bioavailability .

- In silico modeling : Use tools like molecular dynamics to predict protein binding and metabolic stability .

Q. How should researchers design experiments to assess this compound’s therapeutic window and safety profile?

A tiered approach is recommended:

- In vitro safety panels : Screen for off-target effects (e.g., cannabinoid receptor binding) using radioligand assays .

- Chronic toxicity studies : Monitor triglycerides, blood pressure, and hypoglycemia incidence in long-term rodent models .

- Dose-ranging studies : Establish NOAEL (no-observed-adverse-effect level) and compare with efficacious doses from OGTT data .

Eigenschaften

IUPAC Name |

1-[5-[6-(2-hydroxy-2-methylpropoxy)pyridin-3-yl]-4-(5-methylpyridin-3-yl)oxypyridin-2-yl]-3-methylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O4/c1-14-7-16(11-24-9-14)31-18-8-19(27-21(28)23-4)25-12-17(18)15-5-6-20(26-10-15)30-13-22(2,3)29/h5-12,29H,13H2,1-4H3,(H2,23,25,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUISANLDBDCMPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)OC2=CC(=NC=C2C3=CN=C(C=C3)OCC(C)(C)O)NC(=O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.